Spectroscopic characterization of 4-Bromothieno[3,2-d]pyrimidine
Spectroscopic characterization of 4-Bromothieno[3,2-d]pyrimidine
An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals.
Executive Summary
In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds. Among these, 4-Bromothieno[3,2-d]pyrimidine (CAS: 16285-70-4) is a critical electrophilic hub [1]. Acting as a bioisostere for quinazolines and purines, this intermediate is extensively leveraged in the synthesis of potent kinase inhibitors (such as FAK and PI3K) and sirtuin (SIRT1/2/3) modulators [2].
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of spectral peaks, but as a self-validating system. The presence of the heavy bromine atom at the highly electron-deficient C4 position dictates its unique spectral behavior. This whitepaper deconstructs the spectroscopic causality of 4-Bromothieno[3,2-d]pyrimidine, providing robust methodologies to ensure absolute structural confidence before committing this intermediate to complex cross-coupling or nucleophilic aromatic substitution (SNAr) workflows.
Structural Logic & Synthetic Workflow
The thieno[3,2-d]pyrimidine core consists of an electron-rich thiophene ring fused to an electron-deficient pyrimidine ring. The numbering system places the sulfur atom at position 1, with the bridgehead carbons at 3a and 7a. The bromine atom resides at the C4 position of the pyrimidine ring.
Because the pyrimidine nitrogens (N1 and N3) withdraw electron density via both inductive and resonance effects, the C4 position is highly electrophilic. The bromine atom serves as an ideal leaving group, making this molecule a premier substrate for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and SNAr aminations [3].
Workflow from thiophene precursors to kinase inhibitors via the 4-bromo scaffold.
Spectroscopic Signatures: Causality & Assignment
To validate the successful synthesis of 4-Bromothieno[3,2-d]pyrimidine (typically from its pyrimidinone precursor), we rely on orthogonal spectroscopic techniques. Each technique interrogates a specific physical reality of the molecule.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of this compound is remarkably clean, consisting of exactly three distinct proton environments. The causality behind their chemical shifts is driven by the anisotropic effects of the heteroatoms.
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H-2 (Pyrimidine Ring): Flanked by two highly electronegative nitrogen atoms, this proton experiences severe deshielding. Lacking any adjacent protons, it appears as a sharp singlet far downfield.
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H-6 and H-7 (Thiophene Ring): These protons couple with each other, producing two distinct doublets with a characteristic thiophene coupling constant ( J≈5.5 Hz). H-6 is typically shifted further downfield than H-7 due to its proximity to the sulfur atom and the electron-withdrawing effect of the fused pyrimidine system [4].
Table 1: Expected ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling ( J , Hz) | Causality / Structural Rationale |
| ¹H | H-2 | ~8.95 - 9.05 | Singlet (s) | N/A | Extreme deshielding by N1 and N3. |
| ¹H | H-6 | ~8.15 - 8.25 | Doublet (d) | ~5.5 | Deshielding by adjacent S atom; vicinal coupling. |
| ¹H | H-7 | ~7.70 - 7.80 | Doublet (d) | ~5.5 | Vicinal coupling to H-6. |
| ¹³C | C-2 | ~154.0 | Singlet | N/A | Imine-like carbon between two nitrogens. |
| ¹³C | C-4 | ~142.0 | Singlet | N/A | C-Br bond; heavy atom effect causes slight upfield shift vs C-2. |
| ¹³C | C-7a | ~161.0 | Singlet | N/A | Bridgehead carbon adjacent to N1. |
Mass Spectrometry (MS) & Isotopic Fingerprinting
Mass spectrometry provides the most immediate confirmation of the halogenation step. Bromine has two stable isotopes, 79Br and 81Br , which exist in a nearly 1:1 natural abundance.
When analyzed via Electrospray Ionization (ESI+), the molecular ion [M+H]+ will present a highly diagnostic doublet separated by 2 m/z units. The absence of this 1:1 doublet immediately indicates a failure in the bromination step.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Species | Formula | Exact Mass | Expected m/z [M+H]+ | Relative Abundance |
| 79Br Isotope | C6H379BrN2S | 213.92 | 214.93 | ~100% |
| 81Br Isotope | C6H381BrN2S | 215.92 | 216.93 | ~98% |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is utilized primarily as a negative control. The precursor, thieno[3,2-d]pyrimidin-4(3H)-one, exhibits a strong, broad N-H/O-H stretch (~3100-2800 cm⁻¹) and a strong carbonyl (C=O) stretch (~1670 cm⁻¹). Successful conversion to 4-Bromothieno[3,2-d]pyrimidine is confirmed by the complete disappearance of the C=O and N-H bands, replaced by sharp C=N stretching vibrations (~1550 cm⁻¹) and a distinct C-Br stretch in the fingerprint region (~650-550 cm⁻¹).
Self-Validating Experimental Protocols
To ensure scientific integrity, data acquisition must follow strict protocols designed to eliminate false positives.
Self-validating spectroscopic logic tree for 4-Bromothieno[3,2-d]pyrimidine.
Protocol A: NMR Acquisition for Heterocyclic Systems
Goal: Obtain quantitative integration to confirm the absence of unreacted precursor.
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Sample Preparation: Dissolve 15-20 mg of the purified solid in 0.6 mL of deuterated chloroform ( CDCl3 ). If the sample exhibits poor solubility, switch to DMSO-d6 , but note that chemical shifts will drift downfield due to solvent hydrogen-bond accepting properties.
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Instrument Setup: Lock the spectrometer to the deuterium signal of the solvent. Shim the Z-axis until the solvent residual peak FWHH (Full Width at Half Height) is < 1.0 Hz.
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Acquisition Parameters:
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Set the relaxation delay ( D1 ) to at least 2 seconds . Heterocyclic protons (especially H-2) can have longer T1 relaxation times. A short D1 will result in artificial under-integration of the H-2 singlet.
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Acquire 16-32 scans for ¹H NMR.
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Processing: Phase the spectrum manually. Calibrate the residual CHCl3 peak to exactly 7.26 ppm. Integrate the H-2 singlet and set it to 1.00; the two doublets must integrate to 1.00 ± 0.05.
Protocol B: ESI-HRMS Isotopic Validation
Goal: Confirm the presence of the bromine atom without inducing in-source fragmentation.
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Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Formic acid is critical to facilitate protonation at the N1 or N3 position.
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Ionization Parameters: Use a soft ionization technique (ESI+). Keep the capillary voltage moderate (e.g., 3.0 kV) and the cone voltage low (20-30 V) to prevent the cleavage of the labile C-Br bond before the molecule reaches the analyzer.
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Data Analysis: Extract the mass spectrum from the total ion chromatogram (TIC). Verify that the base peak is a doublet at m/z 214.9/216.9 with a relative intensity ratio of roughly 100:98.
References
- NextSDS Database. "4-bromothieno[3,2-d]pyrimidine — Chemical Substance Information." NextSDS.
- Disch, J. S., et al. "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3." Journal of Medicinal Chemistry, ACS Publications.
- Lee, J., et al. "Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3." Journal of Medicinal Chemistry, ACS Publications.
- BenchChem. "An In-depth Technical Guide to the Structure Elucidation of 2-Chlorothieno[3,2-d]pyrimidin-4-amine." BenchChem.
